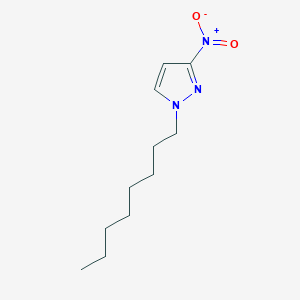

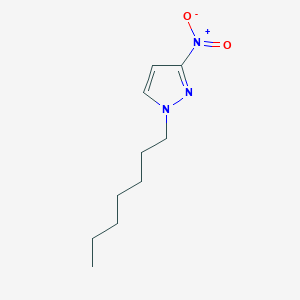

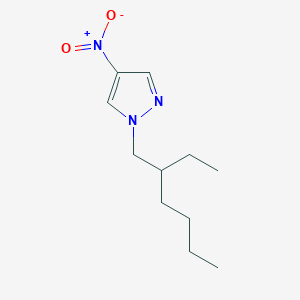

3-Nitro-1-octyl-1H-pyrazole

概要

説明

3-Nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

3-Nitro-1-octyl-1H-pyrazole contains total 35 bond(s); 16 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group(s) (aromatic), and 1 Pyrazole(s) .Chemical Reactions Analysis

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

3-Nitro-1H-pyrazole has a molecular weight of 113.07 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 334.0±15.0 °C at 760 mmHg, and a melting point of 173-175ºC . The flash point is 155.8±20.4 °C .科学的研究の応用

Material Science Applications

In the field of material science, pyrazole derivatives, including those with nitro groups, are explored for their potential in creating new materials with desirable properties. For instance, studies have shown that these compounds can form stable crystal structures with specific hydrogen bonding patterns, which could be relevant for designing materials with tailored mechanical or optical properties (Hernández-Ortega et al., 2012).

Energetic Materials Development

Significant research has been conducted on the use of nitro-substituted pyrazoles in the development of energetic materials. These compounds are known for their high density and good oxygen balance, making them suitable candidates for use in propellants and explosives. For example, a novel approach for synthesizing nitropyrazole with both furazan and trinitromethyl moieties has been established, showing promising explosive properties (Dalinger et al., 2016). Furthermore, the synthesis of polynitro pyrazoles demonstrates the potential for creating high-energy-density materials (HEDMs) with good thermal stabilities and superior detonation performance (Singh et al., 2021).

Chemical Synthesis and Reactivity

Nitro-substituted pyrazoles are also extensively studied for their chemical reactivity, serving as precursors or intermediates in the synthesis of more complex organic compounds. Research has focused on the reactivity of these compounds under various conditions, revealing insights into nucleophilic substitution reactions and the potential for creating a wide range of derivatives with diverse functionalities (Dalinger et al., 2013).

Advanced Computational Studies

Computational studies on nitro-substituted pyrazoles provide a deeper understanding of their structural and energetic properties, which is crucial for designing new materials with enhanced performance. These studies include density functional theory (DFT) calculations to analyze the molecular geometry, vibrational frequencies, and electronic properties, offering insights into the stability and reactivity of these compounds (Evecen et al., 2016).

Safety and Hazards

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

作用機序

Target of Action

Pyrazoles, the core structure of this compound, are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Mode of Action

It’s worth noting that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

Pyrazoles have been noted for their role in various biochemical reactions.

Result of Action

Pyrazole derivatives have been noted for their diverse pharmacological effects, including potential antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the role of solvents in the tautomeric stabilization of pyrazole derivatives has been investigated .

特性

IUPAC Name |

3-nitro-1-octylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-2-3-4-5-6-7-9-13-10-8-11(12-13)14(15)16/h8,10H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTZINFKLCVVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)

![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)

![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)